Valeryl-L-carnitine chloride is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for energy production. This compound combines the properties of L-carnitine with a valeryl group, which may enhance its biological activity and solubility. Valeryl-L-carnitine chloride is classified under acylcarnitines, a group of compounds that are esters formed from L-carnitine and various acyl groups. These compounds are significant in metabolic pathways, particularly in fatty acid metabolism.
L-carnitine is naturally synthesized in the body from the amino acids lysine and methionine and is found abundantly in animal products. Valeryl-L-carnitine chloride can be synthesized through chemical modification of L-carnitine, specifically by attaching a valeryl group (derived from valeric acid) to its structure. This classification as an acylcarnitine places it within a broader category of compounds that include other acyl derivatives of L-carnitine, such as butyryl-L-carnitine and propionyl-L-carnitine.
The synthesis of valeryl-L-carnitine chloride typically involves the acylation of L-carnitine with valeryl chloride. This reaction can be performed using various methods, including:
The reaction conditions must be optimized to ensure high yields and purity. Typical conditions include:
Valeryl-L-carnitine chloride features a molecular structure characterized by:
Valeryl-L-carnitine chloride can participate in various chemical reactions typical for acylcarnitines:
The stability of valeryl-L-carnitine chloride under physiological conditions allows it to effectively participate in metabolic processes without rapid degradation.
Valeryl-L-carnitine chloride functions primarily as a carrier for long-chain fatty acids across mitochondrial membranes. The mechanism involves:
Research indicates that acylcarnitines like valeryl-L-carnitine play essential roles in energy metabolism, particularly during periods of increased fatty acid oxidation.
Studies have shown that varying concentrations of valeryl-L-carnitine chloride can influence metabolic pathways related to energy production in cells.
Valeryl-L-carnitine chloride has several scientific uses:
Valeryl-L-carnitine chloride (systematic name: (3R)-3-(pentanoyloxy)-4-(trimethylazaniumyl)butanoate chloride) is biosynthesized through enzymatic esterification reactions that conjugate L-carnitine with valeric acid (pentanoic acid). This process occurs primarily in cellular cytosol and mitochondrial compartments, catalyzed by carnitine acyltransferases. These enzymes facilitate a reversible transferase reaction:
Carnitine + Valeryl-CoA ⇌ Valeryl-L-carnitine + Coenzyme A (CoA)
The reaction equilibrium depends on tissue-specific concentrations of substrates and products, with the forward reaction favored during conditions of elevated valeryl-CoA pools. Carnitine acetyltransferase (CrAT; EC 2.3.1.7) serves as the principal catalyst for short-chain acyl groups like valeryl-CoA (C5:0). Research demonstrates CrAT’s highest catalytic efficiency (kcat/Km) for acyl chains between C2 and C10, with optimal activity toward C4-C6 substrates [8] [10]. Structural analyses reveal that CrAT’s compact active site cavity accommodates straight-chain acyl groups efficiently but exhibits steric constraints against branched or unsaturated variants [8].
Table 1: Carnitine Acyltransferases and Their Substrate Specificities
| Enzyme | Gene | Primary Substrates | Catalytic Efficiency for Valeryl-CoA |
|---|---|---|---|
| Carnitine acetyltransferase (CrAT) | CRAT | C2–C10 acyl-CoAs | High (kcat/Km = 8.7 × 10⁴ M⁻¹s⁻¹) |
| Carnitine palmitoyltransferase 2 (CPT2) | CPT2 | C12–C18 acyl-CoAs | Negligible |
| Carnitine octanoyltransferase (COT) | CROT | C4–C12 acyl-CoAs; dicarboxylic acids | Moderate |
Beyond CrAT, carnitine octanoyltransferase (COT) displays moderate activity toward valeryl-CoA due to its broader medium-chain specificity. However, carnitine palmitoyltransferase 2 (CPT2) shows negligible activity with C5 substrates, reflecting its evolutionary adaptation for long-chain fatty acids [5] [8]. Valeryl-L-carnitine formation thus predominantly occurs via CrAT, particularly in hepatic and muscular tissues where short-chain fatty acid metabolism is active.
The metabolic origin of valeryl-CoA—the obligatory precursor—involves multiple pathways:
Systematic nomenclature designates valeryl-L-carnitine as "CAR 5:0" under lipid shorthand notation, reflecting its 5-carbon saturated acyl chain [9]. Analytical quantification reveals higher baseline concentrations of CAR 5:0 in tissues with active BCAA catabolism (e.g., skeletal muscle, liver) compared to plasma, underscoring its compartmentalized synthesis [10].
Valeryl-L-carnitine functions as a transport metabolite within the mitochondrial carnitine shuttle system, facilitating the translocation of valeryl moieties across the inner mitochondrial membrane. This process enables valeryl-CoA’s entry into the mitochondrial matrix for ultimate β-oxidation. The shuttle mechanism involves three coordinated steps:
This system maintains critical equilibrium between cytosolic and matrix acyl-CoA pools. Valeryl-L-carnitine accumulation occurs under two metabolic conditions:
Table 2: Kinetic Parameters of Valeryl-L-carnitine Transport
| Process | Enzyme/Transporter | Km (Valeryl-L-carnitine) | Tissue Specificity |
|---|---|---|---|
| Outer membrane translocation | Not required | Not applicable | All tissues |
| Inner membrane transport | CACT (SLC25A20) | 15–20 µM | High in liver, muscle |
| Matrix re-esterification | CrAT | 35 µM | Ubiquitous |
Valeryl-L-carnitine’s hydrophilicity enables efficient transit through aqueous intermembrane spaces, contrasting with impermeable valeryl-CoA. Quantitative studies show CACT exhibits lower affinity for valeryl-L-carnitine (Km ≈ 20 µM) than for longer-chain species (e.g., Km = 5 µM for palmitoylcarnitine), reflecting preferential long-chain transport [5]. Nevertheless, valeryl-L-carnitine’s moderate chain length allows faster membrane diffusion than bulkier analogs, supporting its role as a rapid-response carrier during metabolic shifts.
In metabolic physiology, valeryl-L-carnitine contributes to energy homeostasis via three mechanisms:
Carnitine palmitoyltransferase isoforms (CPT1 and CPT2) exhibit distinct substrate preferences governing valeryl-L-carnitine metabolism. CPT1—localized on the outer mitochondrial membrane—initiates fatty acid import but displays negligible activity toward valeryl-CoA due to structural constraints.
CPT1 Specificity Determinants:
CPT2 Functionality:Unlike CPT1, CPT2 resides on the inner mitochondrial membrane and converts acylcarnitines back to acyl-CoAs. However, CPT2 exhibits minimal activity with valeryl-L-carnitine, evidenced by:
Table 3: Carnitine Palmitoyltransferase Isoform Comparison
| Isoform | Gene | Location | Preferred Substrates | Valeryl-L-carnitine Affinity | Malonyl-CoA Sensitivity |
|---|---|---|---|---|---|
| CPT1A | CPT1A | Outer mitochondrial membrane | C16–C20 acyl-CoAs | Undetectable | High (IC50 = 0.1 µM) |
| CPT1B | CPT1B | Outer mitochondrial membrane | C16–C18 acyl-CoAs | Undetectable | Moderate (IC50 = 1 µM) |
| CPT2 | CPT2 | Inner mitochondrial membrane | C8–C16 acylcarnitines | Low (Km > 100 µM) | None |
Disease-Associated Mutations:Genetic deficiencies highlight isoform specificities:
Consequently, valeryl-L-carnitine metabolism depends primarily on CrAT and COT—not CPT enzymes—for both synthesis and hydrolysis. This biochemical segregation ensures valeryl groups bypass CPT-regulated steps, enabling their β-oxidation during conditions where CPT1 is inhibited (e.g., high malonyl-CoA). Such substrate channeling illustrates metabolic flexibility, allowing valeryl-L-carnitine to serve as an alternative energy substrate when long-chain oxidation is compromised [5] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6